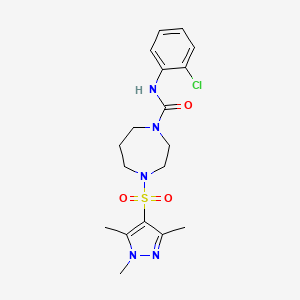
(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield important derivatives with potential therapeutic applications. In the case of the synthesis of 3,4-dimethyl phenyl bicyclo methanone derivatives, an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction was employed. This method utilized cyclopentadiene and 3,4-dimethyl phenyl chalcones, resulting in yields greater than 60%. The reaction conditions included cooling, which is often necessary to control the reaction rate and improve yields in such cycloaddition processes .
Similarly, the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative involved a two-step procedure starting from commercially available p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The process included a Povarov cycloaddition reaction followed by N-furoylation, leading to the formation of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. This compound was fully characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their potential interactions with biological targets. The 3,4-dimethyl phenyl bicyclo methanone derivatives were characterized by their physical constants and spectral data, which include infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and possibly other techniques not explicitly mentioned in the abstract .
For the N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, the structure was elucidated using IR, ^1H NMR, ^13C NMR, and X-ray diffraction data. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activities. The Diels-Alder reaction is a well-known method for constructing cyclic structures, which are often found in natural products and pharmaceuticals. The Povarov reaction, a variant of the multi-component reaction, is used to synthesize tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are essential for their practical application. These properties are typically influenced by the molecular structure and can affect the compound's bioavailability and reactivity. While the abstracts do not provide detailed information on these properties, they are usually determined through a combination of experimental techniques and can be critical for the compounds' development as therapeutic agents .
科学的研究の応用
Photoremovable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenyl group has been studied for its potential applications as a photoremovable protecting group for carboxylic acids. This application is crucial in organic synthesis and biochemistry, where protecting groups are needed to temporarily mask functional groups to prevent unwanted reactions. The photoreaction of 2,5-dimethylphenacyl (DMP) esters in nonpolar solvents produces free carboxylic acids with high chemical yields, highlighting its efficiency and utility in synthetic applications. The photoreaction is initiated by efficient photoenolization, demonstrating the practical utility of the DMP moiety as a photoremovable protecting group, especially for "caged compounds" in biochemistry (M. Zabadal et al., 2001).
Reactivity with Quinones and Diazalkanes
The structural components of the chemical have been involved in reactions with quinones and diazoalkanes. These reactions are significant for understanding the regioisomerism and the formation of various organic compounds. One study focused on the adduct formation with 2-methyl-1,4-naphthoquinone and diazoethane, leading to the synthesis of regioisomeric pyrazolines and carbanions. Such reactions are valuable for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (F. M. Dean et al., 1980).
Synthesis of Bioactive Compounds
Another aspect of its application involves the synthesis of bioactive compounds, such as 2,3-diaryl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones. The compound's structural features facilitate N-alkylation reactions, crucial for synthesizing a variety of bioactive molecules. This synthesis pathway opens avenues for discovering new therapeutic agents by providing a basis for the creation of compounds with potential biological activity (Mengmeng Chen et al., 2014).
Spectroscopic Investigation and Molecular Modelling
The compound's derivatives have been subject to spectroscopic investigation and molecular orbital calculations to understand their chemical properties better. Such studies provide insights into the molecule's structure, reactivity, and potential applications in various scientific fields. For example, the study of (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone offers valuable information on its chemical reactivity descriptors and thermal properties (Nilavanathi Arasu et al., 2019).
特性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-14-4-5-15(2)17(12-14)18(21)20-8-3-7-19(9-10-20)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBBNINYLMWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)
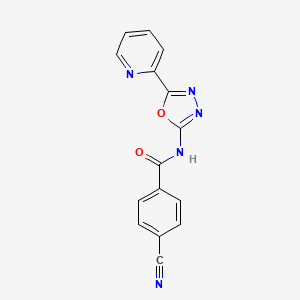

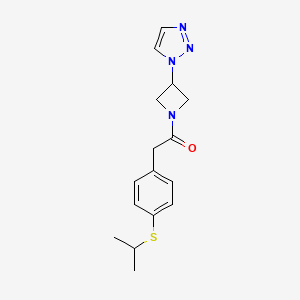
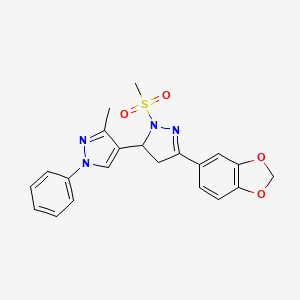
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
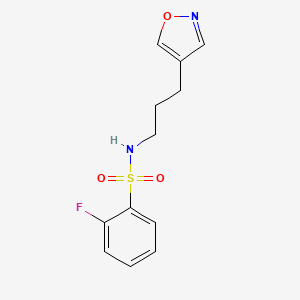
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
